molecular formula C19H21NO4 B2748759 2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate CAS No. 1241968-95-5

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate

Cat. No. B2748759
CAS RN: 1241968-95-5
M. Wt: 327.38
InChI Key: GSNXBEGIHPWTPT-UHFFFAOYSA-N
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Description

2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate, also known as MOBE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MOBE belongs to the class of benzamide derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Metabolic Disorders and Obesity

Pyrazole-based compounds may influence metabolism. Investigate effects on adipogenesis, lipid metabolism, and insulin sensitivity. Potential applications include obesity management and diabetes prevention.

For more details, you can refer to the work by Abdel-Wahab et al . Their study provides insights into the synthesis and characterization of a related heterocycle. Additionally, spectroscopic data from other compounds may offer valuable comparisons .

properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-7-9-15(10-8-13)14(2)20-18(21)12-24-19(22)16-5-4-6-17(11-16)23-3/h4-11,14H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNXBEGIHPWTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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